3-(4-Chlorophenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
CAS No.: 1107549-70-1
Cat. No.: VC4303273
Molecular Formula: C20H22BrClN2O
Molecular Weight: 421.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1107549-70-1 |
|---|---|
| Molecular Formula | C20H22BrClN2O |
| Molecular Weight | 421.76 |
| IUPAC Name | 3-(4-chlorophenyl)-1-(2-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
| Standard InChI | InChI=1S/C20H22ClN2O.BrH/c1-15-6-2-3-7-18(15)22-14-20(24,16-9-11-17(21)12-10-16)23-13-5-4-8-19(22)23;/h2-3,6-7,9-12,24H,4-5,8,13-14H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | SMVONMWVAVFBIZ-UHFFFAOYSA-M |
| SMILES | CC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)Cl)O.[Br-] |
Introduction
Structural Features and Molecular Characteristics
The compound features a partially saturated imidazo[1,2-a]pyridine core, substituted with a 4-chlorophenyl group, a hydroxyl group, an o-tolyl group (ortho-methylphenyl), and a bromide counterion. Key structural attributes include:
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Core Structure: The hexahydroimidazo[1,2-a]pyridine system consists of fused six- and five-membered rings, with partial saturation in the pyridine moiety .
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Substituents:
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Quaternary Nitrogen: The positively charged nitrogen in the imidazo ring is balanced by a bromide ion, enhancing solubility in polar solvents .
The SMILES notation (Cc1ccccc1N1CC(O)(c2ccc(Cl)cc2)[N+]2=C1CCCC2.[Br-]) and X-ray crystallographic data from related compounds confirm the stereoelectronic arrangement .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ring-opening | Yb(OTf), CHCl, rt | 90% | |
| Alkylation | Isopropyl iodide, KCO, acetone | 85% |
Physicochemical Properties
Key physicochemical parameters include:
The bromide ion enhances aqueous solubility, while the aromatic groups contribute to lipophilicity (logP ≈ 3.2) .
Biological Activity and Mechanisms
Imidazo[1,2-a]pyridines are explored for diverse pharmacological activities:
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Antimicrobial Potential: Analogous compounds exhibit MIC values as low as 0.008 μg/mL against bacterial pathogens . The 4-chlorophenyl group may enhance membrane disruption .
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Antiviral Activity: Derivatives inhibit RNA polymerase in vitro, suggesting utility against RNA viruses .
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CAR/PXR Modulation: Structural analogs activate human constitutive androstane receptor (CAR) at nanomolar concentrations, relevant in drug metabolism and toxicity studies .
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound: The scaffold is a candidate for optimizing antimicrobial and antitumor agents .
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Neuroactive Potential: Similar imidazo[1,2-a]pyridines target GABA receptors, hinting at CNS applications .
Agrochemical Development
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